REACTION_CXSMILES
|
C1COCC1.Br[C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[C:17]([F:19])[CH:16]=[C:15]([F:20])[CH:14]=2)=[C:9]([F:21])[CH:8]=1.[C:22](=[O:24])=[O:23]>Cl>[F:21][C:9]1[CH:8]=[C:7]([C:22]([OH:24])=[O:23])[CH:12]=[CH:11][C:10]=1[C:13]1[CH:18]=[C:17]([F:19])[CH:16]=[C:15]([F:20])[CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
28.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C1=CC(=CC(=C1)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Next, while the mixture was cooled to 5-15° C. by an ice bath
|
Type
|
TEMPERATURE
|
Details
|
without heat generation
|
Type
|
EXTRACTION
|
Details
|
extracted by diethyl ether
|
Type
|
CUSTOM
|
Details
|
After the organic layer was collected
|
Type
|
WASH
|
Details
|
washed by saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried by anhydrous magnesium sulfate, it
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the insoluble substance
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a fractionation operation utilizing column chromatography, with ethyl acetate as an eluent solvent and silica gel as a filler
|
Type
|
CUSTOM
|
Details
|
The product was further purified by recrystallization
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)C(=O)O)C1=CC(=CC(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |